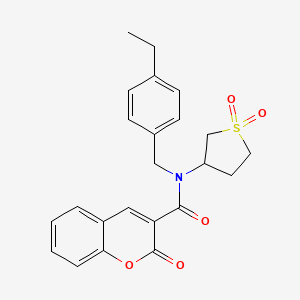
2-Phenoxyethyl 4-(2,3-dimethoxyphenyl)-2-methyl-5-oxo-7-(thiophen-2-yl)-1,4,5,6,7,8-hexahydroquinoline-3-carboxylate
- 専門家チームからの見積もりを受け取るには、QUICK INQUIRYをクリックしてください。
- 品質商品を競争力のある価格で提供し、研究に集中できます。
説明
2-Phenoxyethyl 4-(2,3-dimethoxyphenyl)-2-methyl-5-oxo-7-(thiophen-2-yl)-1,4,5,6,7,8-hexahydroquinoline-3-carboxylate is a complex organic compound with potential applications in various scientific fields. This compound features a quinoline core, which is a common structural motif in many biologically active molecules. The presence of phenoxyethyl, dimethoxyphenyl, and thiophenyl groups suggests it may have unique chemical and biological properties.
準備方法
Synthetic Routes and Reaction Conditions
The synthesis of 2-Phenoxyethyl 4-(2,3-dimethoxyphenyl)-2-methyl-5-oxo-7-(thiophen-2-yl)-1,4,5,6,7,8-hexahydroquinoline-3-carboxylate typically involves multi-step organic reactions. A common synthetic route might include:
Formation of the Quinoline Core: This can be achieved through a Povarov reaction, which involves the cycloaddition of an aniline, an aldehyde, and an alkene.
Introduction of the Phenoxyethyl Group: This step might involve nucleophilic substitution reactions where a phenoxyethyl halide reacts with the quinoline derivative.
Attachment of the Dimethoxyphenyl Group: This can be done via Friedel-Crafts acylation, where the quinoline core is acylated with a dimethoxybenzoyl chloride.
Incorporation of the Thiophenyl Group: This step might involve a Suzuki coupling reaction, where a thiophenyl boronic acid reacts with a halogenated quinoline derivative.
Industrial Production Methods
Industrial production of this compound would likely involve optimization of the above synthetic routes to ensure high yield and purity. This could include the use of continuous flow reactors for better control of reaction conditions and scaling up the reactions to multi-kilogram batches.
化学反応の分析
Types of Reactions
Oxidation: The compound can undergo oxidation reactions, particularly at the methoxy groups, leading to the formation of quinone derivatives.
Reduction: Reduction reactions can occur at the carbonyl group, converting it to a hydroxyl group.
Substitution: The phenoxyethyl and thiophenyl groups can participate in electrophilic aromatic substitution reactions.
Common Reagents and Conditions
Oxidation: Reagents like potassium permanganate or chromium trioxide in acidic conditions.
Reduction: Reagents such as sodium borohydride or lithium aluminum hydride.
Substitution: Conditions involving Lewis acids like aluminum chloride for Friedel-Crafts reactions.
Major Products
Oxidation: Quinone derivatives.
Reduction: Alcohol derivatives.
Substitution: Various substituted quinoline derivatives depending on the electrophile used.
科学的研究の応用
Chemistry
In chemistry, this compound can be used as a building block for the synthesis of more complex molecules. Its unique structure allows for the exploration of new reaction mechanisms and the development of novel synthetic methodologies.
Biology
In biological research, the compound’s potential bioactivity can be studied. Its structural similarity to known bioactive molecules suggests it might interact with biological targets such as enzymes or receptors.
Medicine
In medicine, the compound could be investigated for its potential therapeutic properties. Its quinoline core is a common feature in many drugs, indicating possible applications in treating diseases like malaria or cancer.
Industry
In industry, the compound might be used in the development of new materials or as a precursor in the synthesis of pharmaceuticals and agrochemicals.
類似化合物との比較
Similar Compounds
Chloroquine: A quinoline derivative used as an antimalarial drug.
Quinidine: Another quinoline derivative used as an antiarrhythmic agent.
Thiophene Derivatives: Compounds containing thiophene rings, known for their electronic properties.
Uniqueness
2-Phenoxyethyl 4-(2,3-dimethoxyphenyl)-2-methyl-5-oxo-7-(thiophen-2-yl)-1,4,5,6,7,8-hexahydroquinoline-3-carboxylate is unique due to its combination of functional groups, which may confer distinct chemical reactivity and biological activity. The presence of both phenoxyethyl and thiophenyl groups in a quinoline framework is relatively rare, making it a valuable compound for further research and development.
特性
分子式 |
C31H31NO6S |
|---|---|
分子量 |
545.6 g/mol |
IUPAC名 |
2-phenoxyethyl 4-(2,3-dimethoxyphenyl)-2-methyl-5-oxo-7-thiophen-2-yl-4,6,7,8-tetrahydro-1H-quinoline-3-carboxylate |
InChI |
InChI=1S/C31H31NO6S/c1-19-27(31(34)38-15-14-37-21-9-5-4-6-10-21)28(22-11-7-12-25(35-2)30(22)36-3)29-23(32-19)17-20(18-24(29)33)26-13-8-16-39-26/h4-13,16,20,28,32H,14-15,17-18H2,1-3H3 |
InChIキー |
AUVQOHGWBRWNNM-UHFFFAOYSA-N |
正規SMILES |
CC1=C(C(C2=C(N1)CC(CC2=O)C3=CC=CS3)C4=C(C(=CC=C4)OC)OC)C(=O)OCCOC5=CC=CC=C5 |
製品の起源 |
United States |
試験管内研究製品の免責事項と情報
BenchChemで提示されるすべての記事および製品情報は、情報提供を目的としています。BenchChemで購入可能な製品は、生体外研究のために特別に設計されています。生体外研究は、ラテン語の "in glass" に由来し、生物体の外で行われる実験を指します。これらの製品は医薬品または薬として分類されておらず、FDAから任何の医療状態、病気、または疾患の予防、治療、または治癒のために承認されていません。これらの製品を人間または動物に体内に導入する形態は、法律により厳格に禁止されています。これらのガイドラインに従うことは、研究と実験において法的および倫理的な基準の遵守を確実にするために重要です。


![2-methylpropyl 6-[4-(benzyloxy)phenyl]-8-methyl-4-oxo-2H,3H,4H,6H-pyrimido[2,1-b][1,3]thiazine-7-carboxylate](/img/structure/B11599069.png)
![methyl 6-[3-(acetyloxy)phenyl]-8-methyl-4-oxo-3,4-dihydro-2H,6H-pyrimido[2,1-b][1,3]thiazine-7-carboxylate](/img/structure/B11599074.png)
![1-(4-{2-[(3-Methylphenyl)amino]-2-oxoethoxy}phenyl)-5-oxopyrrolidine-3-carboxamide](/img/structure/B11599077.png)
![6-butyl 8-ethyl (2Z)-5-amino-2-(4-methoxybenzylidene)-7-(4-methoxyphenyl)-3-oxo-2,3-dihydro-7H-[1,3]thiazolo[3,2-a]pyridine-6,8-dicarboxylate](/img/structure/B11599085.png)
![(5Z)-5-[2-(1,5-dimethyl-3-oxo-2-phenyl-2,3-dihydro-1H-pyrazol-4-yl)hydrazinylidene]-1-(3-hydroxypropyl)-4-methyl-2,6-dioxo-1,2,5,6-tetrahydropyridine-3-carbonitrile](/img/structure/B11599106.png)
![4-(3-methylphenyl)-1-(methylsulfanyl)-6,7,8,9-tetrahydro[1]benzothieno[3,2-e][1,2,4]triazolo[4,3-a]pyrimidin-5(4H)-one](/img/structure/B11599120.png)
![ethyl 2-[(8-ethyl-11-thia-9,14,16-triazatetracyclo[8.7.0.02,7.012,17]heptadeca-1,7,9,12,14,16-hexaen-13-yl)sulfanyl]acetate](/img/structure/B11599128.png)

![Methyl 2-[(5Z)-4-oxo-2-[(2E)-2-[(3,4,5-trimethoxyphenyl)methylidene]hydrazin-1-YL]-4,5-dihydro-1,3-thiazol-5-ylidene]acetate](/img/structure/B11599135.png)
![N-[4-(dimethylamino)benzyl]-2-(2,3-dimethylphenoxy)-N-(1,1-dioxidotetrahydrothiophen-3-yl)acetamide](/img/structure/B11599143.png)
![(2Z)-2-{[5-(4-acetylphenyl)furan-2-yl]methylidene}-6-benzyl-7H-[1,3]thiazolo[3,2-b][1,2,4]triazine-3,7(2H)-dione](/img/structure/B11599159.png)
![propan-2-yl 5-[4-(acetyloxy)-3-ethoxyphenyl]-2,7-dimethyl-3-oxo-2,3-dihydro-5H-[1,3]thiazolo[3,2-a]pyrimidine-6-carboxylate](/img/structure/B11599161.png)
![4-ethoxy-N-[(1Z)-3-[(4-hydroxyphenyl)amino]-4-oxonaphthalen-1(4H)-ylidene]benzenesulfonamide](/img/structure/B11599164.png)
![2-(benzylsulfanyl)-N-[5-(4-methoxybenzyl)-1,3,4-thiadiazol-2-yl]acetamide](/img/structure/B11599166.png)
